2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Overview
Description
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms. The presence of a bromomethyl group and a cyclohexyl group attached to the oxadiazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexyl hydrazine with a suitable carboxylic acid derivative, followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination reactions.
Hydrobromic acid (HBr): for substitution reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .
Scientific Research Applications
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-cyclohexyl-1,3,4-oxadiazole
- 2-(Methyl)-5-cyclohexyl-1,3,4-oxadiazole
- 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is unique due to the presence of both a bromomethyl group and a cyclohexyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups provides distinct properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZZAULDJNZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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